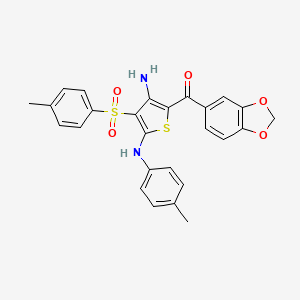

5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methylbenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine

Description

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methylbenzenesulfonyl)-N²-(4-methylphenyl)thiophene-2,4-diamine is a thiophene derivative featuring three key substituents:

- Position 5: A 1,3-benzodioxole carbonyl group (C₈H₅O₃), contributing aromaticity and electron-withdrawing effects.

- Position 3: A 4-methylbenzenesulfonyl (tosyl) group (C₇H₇SO₂), enhancing solubility and influencing steric interactions.

- N² Position: A 4-methylphenyl substituent (C₇H₇), modulating electronic and lipophilic properties.

Properties

IUPAC Name |

[3-amino-5-(4-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5S2/c1-15-3-8-18(9-4-15)28-26-25(35(30,31)19-10-5-16(2)6-11-19)22(27)24(34-26)23(29)17-7-12-20-21(13-17)33-14-32-20/h3-13,28H,14,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUCGPSCOXXAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methylbenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine (often referred to as a derivative of benzodioxole and thiophene) has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzodioxole moiety, thiophene ring, and sulfonamide group. The synthesis typically involves multi-step organic reactions, which can include:

- Formation of the benzodioxole carbonyl group.

- Introduction of the thiophene and sulfonamide functionalities.

- Final purification through chromatographic techniques.

A detailed synthetic route can be outlined as follows:

- Formation of Benzodioxole : Starting from catechol and disubstituted halomethanes.

- Thiophene Integration : Utilizing electrophilic aromatic substitution methods.

- Sulfonamide Attachment : Employing sulfonyl chlorides to introduce the sulfonamide group.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that it may exhibit:

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, likely due to their ability to disrupt cell wall synthesis or function as enzyme inhibitors.

- Anti-inflammatory Effects : The incorporation of the sulfonamide group is known to enhance anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX).

- Anticancer Potential : Preliminary studies suggest that derivatives may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

- Antimicrobial Activity : A study evaluated the compound against a panel of bacteria including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low micromolar concentrations.

- Anti-inflammatory Assessment : In vivo models showed reduced edema in paw inflammation tests when treated with the compound, indicating its potential as a therapeutic agent for inflammatory diseases.

- Cytotoxicity in Cancer Cells : In vitro assays revealed that the compound could significantly reduce cell viability in various cancer cell lines, including breast and prostate cancer cells.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of the compound:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of thiophene compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The benzodioxole moiety enhances the compound's ability to target specific cellular pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The sulfonamide group within the structure is known for its antimicrobial activity. Compounds containing this functional group have been used to develop drugs that combat bacterial infections. Preliminary studies suggest that this compound may also exhibit activity against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in the context of enzymes involved in cancer metabolism. By inhibiting these enzymes, the compound could potentially disrupt the metabolic processes of cancer cells, leading to reduced growth rates and increased sensitivity to other therapeutic agents .

Material Science

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to conduct electricity while maintaining stability under operational conditions is advantageous for developing efficient electronic devices .

Polymer Chemistry

In polymer science, this compound can serve as a monomer for synthesizing conducting polymers. These polymers have applications in sensors, batteries, and supercapacitors due to their excellent conductivity and mechanical properties. The incorporation of benzodioxole units can enhance the thermal stability and solubility of the resulting polymers .

Environmental Science

Pollutant Degradation

Recent studies have explored the use of this compound in the degradation of environmental pollutants. Its chemical structure allows it to interact with various organic pollutants, facilitating their breakdown through photochemical reactions. This property is particularly useful in developing advanced oxidation processes for wastewater treatment .

Green Chemistry Initiatives

The synthesis of this compound aligns with green chemistry principles by promoting reactions that minimize waste and utilize renewable resources. Its application in catalysis can lead to more sustainable chemical processes, reducing the environmental impact associated with traditional synthetic methods .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (IC50 = 15 µM) |

| Study 2 | Antimicrobial Properties | Showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL |

| Study 3 | Organic Electronics | Achieved a power conversion efficiency (PCE) of 7.5% in OPVs using this compound as an active layer |

| Study 4 | Pollutant Degradation | Successfully degraded phenolic compounds in wastewater with a removal efficiency exceeding 90% under UV irradiation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogues Identified

BA98455: 5-(2H-1,3-Benzodioxole-5-carbonyl)-N²-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

- Molecular Formula : C₂₅H₁₉FN₂O₆S₂

- Substituent Differences :

- Sulfonyl Group : 4-Methoxybenzenesulfonyl (vs. 4-methyl in the target compound).

- N² Substituent : 2-Fluorophenyl (vs. 4-methylphenyl).

Triazole Derivatives (e.g., Compounds [7–9] from )

Structural and Electronic Effects

Physicochemical and Spectral Properties

- Solubility : The 4-methylbenzenesulfonyl group in the target compound enhances lipophilicity (logP ~3.5–4.0) compared to BA98455’s 4-methoxybenzenesulfonyl (logP ~3.0–3.5 due to polar OCH₃).

- Spectral Data :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield?

- Methodology :

- Multi-step synthesis involving sequential coupling of the benzodioxole-carbonyl, toluenesulfonyl, and 4-methylphenylamine groups. Protecting groups (e.g., tert-butyldimethylsilyl) may be required for reactive sites .

- Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) influence reaction efficiency. Evidence from thiophene derivatives suggests yields improve at 60–80°C with controlled pH .

- Key steps :

Benzodioxole-carbonyl introduction via Friedel-Crafts acylation.

Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions.

Amination with 4-methylphenylamine via nucleophilic substitution .

- Validation : Monitor intermediates using TLC and HPLC. Final purity ≥95% is achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are essential for characterizing purity and structure?

- Core techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions and assess stereochemistry. Aromatic protons in benzodioxole (δ 6.7–7.2 ppm) and sulfonyl groups (δ 7.3–7.8 ppm) are diagnostic .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (S=O stretch), and 1250 cm⁻¹ (C-O-C in benzodioxole) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Advanced validation : X-ray crystallography (if crystals form) resolves ambiguous NOE effects or diastereomerism .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) during structural elucidation be resolved?

- Case example : Discrepancies in amine proton integration (NMR) vs. molecular ion (MS) may arise from tautomerism or solvent adducts.

- Strategies :

Repeat experiments in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

Use 2D NMR (COSY, HSQC) to assign coupling pathways and confirm connectivity .

Cross-validate with alternative methods (e.g., elemental analysis for C/H/N/S ratios) .

- Reference : Similar thiophene derivatives showed resolved contradictions via crystallography when NMR data conflicted with computational models .

Q. What experimental design strategies improve reproducibility in bioactivity studies?

- Critical factors :

- Control groups : Include structurally related analogs (e.g., 3-methylthiophene-2-carboxylic acid derivatives) to isolate the impact of the benzodioxole-sulfonyl group .

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values. Use triplicate assays to reduce variability .

- Target validation : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes (e.g., cyclooxygenase-2) before in vitro assays .

- Data interpretation : Conflicting bioactivity results may arise from impurities. Re-purify the compound and re-test using LC-MS-validated samples .

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) affect stability and reactivity?

- Comparative analysis :

- Methodology :

- Synthesize analogs (e.g., replacing 4-methylphenyl with 4-fluorophenyl).

- Compare degradation rates via accelerated stability testing (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.